N-Trityl Losartan Isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

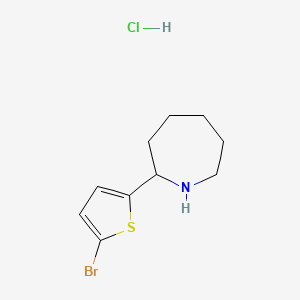

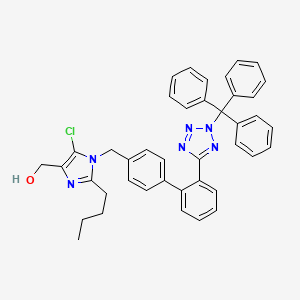

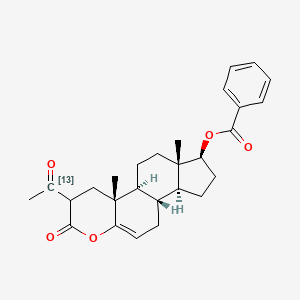

“N-Trityl Losartan Isomer” is also known as Losartan Impurities . It’s a chemical compound with the molecular formula C41H37ClN6O . It’s used in research and development .

Synthesis Analysis

The synthesis of Losartan involves several steps. The key step is the synthesis of two key intermediates . The process for the preparation of Losartan has been patented and involves reacting bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde . This is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole . The formed aldehyde tetrazole is then reduced with sodium borohydride to produce Losartan .Molecular Structure Analysis

The molecular structure of “N-Trityl Losartan Isomer” is represented by the SMILES notation: OCC1=C (Cl)N (CC2=CC=C (C3=CC=CC=C3C4=NN=NN4C (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7)C=C2)C (CCCC)=N1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Trityl Losartan Isomer” are complex and involve multiple steps. The key reactions include the reaction of bromo OTBN with BCFI to produce a cyano aldehyde, and the reaction of the formed cyano aldehyde with sodium azide to produce aldehyde tetrazole .科学的研究の応用

Losartan's Mechanism of Action and Therapeutic Applications

Cardiovascular Protection

Losartan is widely recognized for its role in reducing the risk of stroke and myocardial infarction in patients with hypertension and left ventricular hypertrophy. Its efficacy in this regard surpasses that of some other antihypertensive agents, primarily due to its significant role in stroke risk reduction (Moen & Wagstaff, 2005).

Renal Protective Effects

In the context of diabetic nephropathy, Losartan has demonstrated significant renal protective effects, slowing the progression of renal disease. This aspect is particularly crucial given the high burden of diabetic nephropathy as a cause of end-stage renal disease (Rayner, 2004).

Hypertension Management

Losartan's role in the management of hypertension is well-established, with numerous studies highlighting its effectiveness in lowering blood pressure and improving patient outcomes. Its tolerability and safety profile make it a preferred choice for many patients (Goa & Wagstaff, 1996).

End-Organ Damage Prevention

Beyond its antihypertensive effects, Losartan has shown promise in preventing end-organ damage, including in the cardiovascular system and kidneys. This capability suggests its potential utility in broader therapeutic applications (Basso et al., 2005).

特性

IUPAC Name |

[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHOXKJPQNOUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Losartan Isomer | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

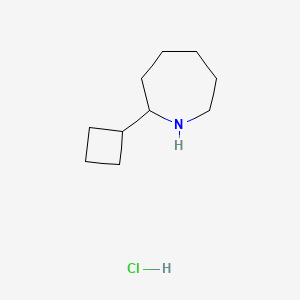

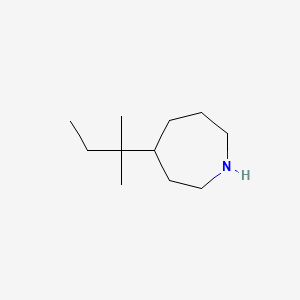

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

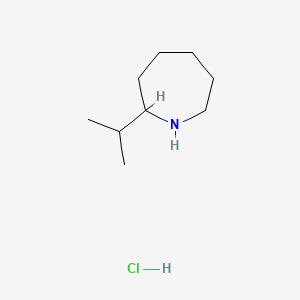

![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B584555.png)